5'-Iodoacetamido-5'-deoxythymidine

Vue d'ensemble

Description

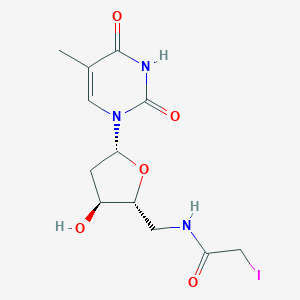

5’-Iodoacetamido-5’-deoxythymidine is a chemical compound with the molecular formula C12H16IN3O5 and a molecular weight of 409.18 g/mol. It is used for research and development purposes .

Synthesis Analysis

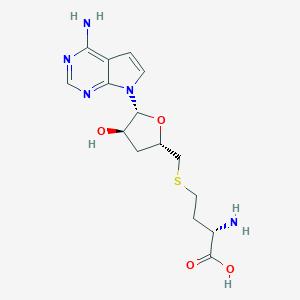

A method for the synthesis of oligodeoxynucleotides (ODNs) terminated by 5’-amino-5’-deoxythymidine is described in a paper . A 3’-phosphorylated ODN (the donor) is incubated in aqueous solution with 5’-amino-5’-deoxythymidine in the presence of N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC), extending the donor by one residue via a phosphoramidate bond .Molecular Structure Analysis

The molecular structure of 5’-Iodoacetamido-5’-deoxythymidine is similar to that of thymidine, a pyrimidine deoxynucleoside . Thymidine is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA .Applications De Recherche Scientifique

It is used to purify deoxythymidine kinase from Escherichia coli B cells and to study the effects on its enzymatic activity (Voytek, Chang, & Prusoff, 1971).

This compound is also employed to study the properties of deoxythymidine kinases from the Yoshida sarcoma (Hashimoto, Arima, Okuda, & Fujii, 1972).

It is used in detecting low levels of DNA replication in vitro (Gratzner, 1982).

The compound assists in monitoring the kinetics of carbamylcholine binding to membrane-bound acetylcholine receptors (Dunn, Blanchard, & Raftery, 1980).

It has been investigated as a potential inhibitor of enzymes that metabolize pyrimidine nucleosides, demonstrating activity against P388 murine leukemia in vivo (Elliott, Pruett, Brockman, & Montgomery, 1987).

The compound has been incorporated into DNA as an indicator of DNA synthesis, aiding in tracing DNA metabolism in vivo (Wheeler et al., 1967).

Its utility extends to estimating the effects of x-radiation on deoxyribonucleic acid metabolism (Gitlin, Commerford, Amsterdam, & Hughes, 1961).

It has shown good activity against P388 leukemia in mice (Elliott, Brockman, & Montgomery, 1986).

As specific inhibitors of thymidylate synthase, 5'-Haloacetamido-5'-deoxythymidines, including this compound, are potential reagents for studying the enzyme mechanism (Sani, Vaid, Cory, Brockman, Elliott, & Montgomery, 1986).

It is used as a building block for DNA assembly and peptide-DNA hybrids (Tetzlaff, Schwope, Bleczinski, Steinberg, & Richert, 1998).

Safety and Hazards

Propriétés

IUPAC Name |

N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16IN3O5/c1-6-5-16(12(20)15-11(6)19)10-2-7(17)8(21-10)4-14-9(18)3-13/h5,7-8,10,17H,2-4H2,1H3,(H,14,18)(H,15,19,20)/t7-,8+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGXFMGORNLEMS-QXFUBDJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNC(=O)CI)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CNC(=O)CI)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16IN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20143842 | |

| Record name | 5'-Iodoacetamido-5'-deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101314-73-2 | |

| Record name | 5'-Iodoacetamido-5'-deoxythymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101314732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Iodoacetamido-5'-deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Amino-3-methylbutanoyl)amino]-4-[[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-4-[2-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-4-oxobutanoic acid](/img/structure/B10397.png)

![3-amino-5H-benzo[b][1,4]benzothiazepin-6-one](/img/structure/B10412.png)